molecular formula C11H12N4O2 B11321974 3-(1H-tetrazol-1-yl)phenyl 2-methylpropanoate

3-(1H-tetrazol-1-yl)phenyl 2-methylpropanoate

Cat. No.: B11321974
M. Wt: 232.24 g/mol
InChI Key: JRNGNQUDKNMQCF-UHFFFAOYSA-N
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Description

3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-methylpropanoate is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,3,4-tetrazol-1-yl)phenyl 2-methylpropanoate typically involves the reaction of a phenyl derivative with a tetrazole precursor. One common method is the cycloaddition of sodium azide with an appropriate nitrile in the presence of a catalyst such as zinc chloride . The reaction is usually carried out in a solvent like dimethylformamide (DMF) under controlled temperature conditions.

Industrial Production Methods

Industrial production of tetrazole derivatives often employs scalable and efficient methods such as microwave-assisted synthesis or the use of ionic liquids as solvents. These methods offer advantages like shorter reaction times, higher yields, and environmentally friendly conditions .

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-methylpropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrogen oxides, while reduction can produce amines .

Scientific Research Applications

3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-methylpropanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-1,2,3,4-tetrazol-1-yl)phenyl 2-methylpropanoate involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes or receptors in a similar manner. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-methylpropanoate is unique due to the presence of the tetrazole ring, which provides distinct electronic properties and a high degree of stability. This makes it particularly useful in applications where stability and specific interactions with biological targets are required .

Properties

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

[3-(tetrazol-1-yl)phenyl] 2-methylpropanoate

InChI

InChI=1S/C11H12N4O2/c1-8(2)11(16)17-10-5-3-4-9(6-10)15-7-12-13-14-15/h3-8H,1-2H3

InChI Key

JRNGNQUDKNMQCF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OC1=CC=CC(=C1)N2C=NN=N2

Origin of Product

United States

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